molecular formula C9H15N3 B1429512 1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole CAS No. 1368379-70-7

1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Cat. No. B1429512
M. Wt: 165.24 g/mol
InChI Key: IUNGWTMPLYCVBS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole, commonly referred to as DM-4-PP, is a heterocyclic organic compound that has been recently studied for its potential applications in scientific research. DM-4-PP is an interesting compound because of its unique structure, which consists of a pyrazole ring fused to a pyrrolidine ring, making it a heterocycle with both nitrogen and oxygen atoms. It is a white, crystalline solid with a molecular weight of 159.23 g/mol and a melting point of 132-134°C. This compound has been studied for its potential applications in drug discovery, biochemistry, and organic synthesis.

Scientific Research Applications

Antibacterial and Antioxidant Activities

1,3-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole derivatives have been studied for their antibacterial and antioxidant activities. Pyrazole and its derivatives are significant in heterocyclic chemistry and known for their biological and pharmacological activities. A study by Golea Lynda (2021) synthesized derivatives containing pyrazole moieties, which displayed moderate antibacterial activity against Gram-positive and Gram-negative bacteria and moderate antioxidant activities (Golea Lynda, 2021).

Antioxidant Potential

Another research focused on the synthesis of novel heterocyclic compounds containing pyrazole, which demonstrated significant antioxidant potential. The study by Y. Kaddouri et al. (2020) found that the compounds exhibited varying degrees of antioxidant activity, with some showing potent effects (Y. Kaddouri et al., 2020).

Corrosion Inhibition

The use of pyrazole derivatives in corrosion inhibition has been explored. M. Bouklah et al. (2005) studied the impact of 3,5-dimethyl-1H-pyrazole on the corrosion inhibition of steel in hydrochloric acid solutions, finding it to be an effective cathodic inhibitor (M. Bouklah et al., 2005).

Antimicrobial Activity

Research by Yasser H. Zaki et al. (2016) on isoxazoline and pyrazolo[3,4-d]pyridazines highlighted their antimicrobial activity. These compounds were found to exhibit adequate inhibitory efficiency against both gram-positive and gram-negative bacteria (Yasser H. Zaki et al., 2016).

Catalytic Synthesis

A study by Fahime Rahmani et al. (2018) reported the efficient synthesis of pyridine-pyrimidines and their bis-derivatives using 3-methyl-1H-pyrazole-5-amine. This method demonstrated excellent yields and easy recovery of the catalyst used (Fahime Rahmani et al., 2018).

Photoreactions

V. Vetokhina et al. (2012) explored the photoinduced tautomerization in pyrazole derivatives, which showed three types of photoreactions. These reactions have potential applications in the field of photochemistry (V. Vetokhina et al., 2012).

Structural Characterization

H. Lan et al. (2019) synthesized and characterized 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, providing insights into the molecular structure of such compounds (H. Lan et al., 2019).

properties

IUPAC Name

1,3-dimethyl-4-pyrrolidin-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-8(6-12(2)11-7)9-4-3-5-10-9/h6,9-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNGWTMPLYCVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2CCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Reactant of Route 2
1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Reactant of Route 3
1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Reactant of Route 4
1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Reactant of Route 5
1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Reactant of Route 6
1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

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